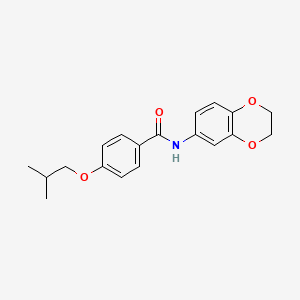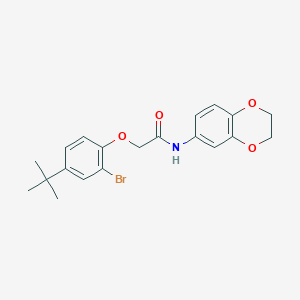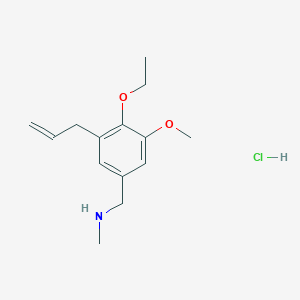
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide
概要
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties, and a benzamide group, which is a benzene ring attached to an amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Benzamide Group: The benzodioxin intermediate is then reacted with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or other substituted benzene derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes in the body, leading to modulation of biological pathways. For example, some benzamides act as dopamine receptor antagonists, which can influence neurotransmission in the brain.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity compared to other benzamide derivatives.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)12-24-16-6-3-14(4-7-16)19(21)20-15-5-8-17-18(11-15)23-10-9-22-17/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGICCGFJXFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4661303.png)



![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4661334.png)
![5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4661345.png)
![6-ethyl-3-(4-hydroxyphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4661351.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4661354.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4661362.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4661364.png)
![N-METHYL-N-PHENYL-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4661369.png)
![N-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4661374.png)

METHANONE](/img/structure/B4661381.png)
